

The Atmospheric Chemistry of 1-Propanethiol: A Technical Guide

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Compound of Interest

Compound Name: 1-Propanethiol

Cat. No.: B107717

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An In-depth Examination of Sources, Reactions, and Atmospheric Fate

Abstract

1-Propanethiol ($\text{CH}_3\text{CH}_2\text{CH}_2\text{SH}$), a volatile organosulfur compound, enters the atmosphere from both natural and anthropogenic sources. Its atmospheric chemistry is dominated by oxidation reactions initiated by hydroxyl radicals (OH), nitrate radicals (NO_3), and ozone (O_3). These reactions transform **1-propanethiol** into a variety of sulfur-containing products, which can influence atmospheric composition and potentially contribute to the formation of secondary organic aerosols (SOA). This technical guide provides a comprehensive overview of the current understanding of **1-propanethiol**'s role in atmospheric chemistry, including its sources, atmospheric sinks, reaction mechanisms, and potential to form aerosols. Due to a scarcity of direct experimental data for **1-propanethiol**, this guide incorporates data from analogous compounds and theoretical studies to provide a thorough assessment.

Introduction

Volatile organic compounds (VOCs) play a crucial role in atmospheric chemistry, influencing oxidant budgets, contributing to the formation of secondary pollutants like ozone and secondary organic aerosols (SOA)[1]. Organosulfur compounds, a subset of VOCs, are of particular interest due to their potential to form sulfur-containing aerosols, which can impact cloud formation and the Earth's radiative balance[2]. **1-Propanethiol** is an organosulfur compound with a distinct, unpleasant odor, used industrially as a chemical intermediate and

odorant in natural gas[3][4]. It is also released from natural sources such as the decomposition of organic matter and certain plants[5].

Once in the atmosphere, **1-propanethiol** is subject to removal processes, primarily through oxidation by photochemically generated radicals. The principal daytime oxidant is the hydroxyl radical (OH), while at night, the nitrate radical (NO_3) becomes a significant contributor[6]. Reactions with ozone (O_3) can also occur, though they are typically slower for saturated thiols compared to unsaturated compounds[7].

This guide synthesizes the available kinetic and mechanistic data relevant to the atmospheric chemistry of **1-propanethiol**. It presents quantitative data in structured tables, details common experimental protocols for studying these reactions, and provides visualizations of the key reaction pathways.

Atmospheric Sources and Sinks of 1-Propanethiol

The primary atmospheric fate of **1-propanethiol** is determined by the balance of its emission sources and removal pathways (sinks).

Sources:

- **Natural Sources:** Biological decay of organic matter in soils and wetlands, and emissions from certain plants like those in the *Allium* genus (e.g., onions, garlic)[5].
- **Anthropogenic Sources:** Industrial processes, including its use as a chemical intermediate and as an odorant for natural gas and liquefied petroleum gas (LPG) to aid in leak detection[3][4].

Sinks: The dominant removal mechanism for **1-propanethiol** from the atmosphere is oxidation by radical species.

- **Reaction with OH Radicals:** This is the primary daytime sink. The reaction is fast and leads to the formation of a propanethiyl radical and other products.
- **Reaction with NO_3 Radicals:** This reaction is the main removal pathway during the nighttime.

- Reaction with O₃: The reaction with ozone is generally slower for saturated thiols and is considered a minor sink compared to radical-initiated oxidation.
- Photolysis: **1-Propanethiol** does not absorb sunlight in the actinic region (wavelengths > 290 nm) and therefore, direct photolysis is not an important atmospheric sink[5].

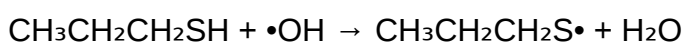
Gas-Phase Oxidation of 1-Propanethiol: Kinetics and Products

The atmospheric lifetime of **1-propanethiol** is primarily controlled by the rate of its reactions with OH, NO₃, and O₃.

Reaction with Hydroxyl Radicals (OH)

The reaction with the OH radical is the most significant daytime degradation pathway for **1-propanethiol**. The reaction can proceed via two main channels: hydrogen abstraction from the sulfhydryl group (-SH) or from a carbon atom in the propyl chain. Theoretical studies on similar thiols suggest that H-abstraction from the -SH group is the dominant pathway[1].

Mechanism: The initial reaction leads to the formation of a propanethiyl radical (CH₃CH₂CH₂S•) and a water molecule.



The subsequent fate of the propanethiyl radical is complex and involves reactions with molecular oxygen (O₂) and other atmospheric constituents, leading to a cascade of products.

Reaction with Nitrate Radicals (NO₃)

During the night, in the absence of sunlight, the concentration of OH radicals is negligible, and the nitrate radical (NO₃) becomes the primary oxidant for many VOCs, including thiols. Similar to the OH reaction, the reaction with NO₃ is expected to proceed mainly through H-abstraction from the -SH group.



Reaction with Ozone (O₃)

The reaction of saturated thiols with ozone is generally slow. The mechanism is thought to involve the insertion of an oxygen atom into the S-H bond, although other pathways are possible.

Mechanism: A plausible, though likely slow, reaction pathway is: $\text{CH}_3\text{CH}_2\text{CH}_2\text{SH} + \text{O}_3 \rightarrow \text{CH}_3\text{CH}_2\text{CH}_2\text{SOH} + \text{O}_2$

Quantitative Data

Direct experimental kinetic data for the gas-phase reactions of **1-propanethiol** with atmospheric oxidants are limited. The following tables summarize available experimental data for **1-propanethiol** and analogous compounds, as well as theoretical estimates.

Reaction	Rate Constant (cm ³ molecule ⁻¹ s ⁻¹)	Temperature (K)	Reference/Method
1-Propanethiol + OH	3.0 x 10 ⁻¹¹ (estimated)	298	Based on trends for smaller thiols[1]
Methanethiol + OH	1.3 x 10 ⁻¹¹	298	Experimental[1]
Ethanethiol + OH	1.5 x 10 ⁻¹¹	298	Experimental[1]
1-Propanethiol + NO ₃	No experimental data available	-	-
Methanethiol + NO ₃	(2.0 ± 0.4) x 10 ⁻¹³	298	Experimental[8]
1-Propanethiol + O ₃	No experimental data available	-	-
1-Propanethiol + Cl	(3.97 ± 0.44) x 10 ⁻¹¹ exp((410 ± 36)/T)	268-379	Experimental (Laser Photolysis-Resonance Fluorescence)[9]

Table 1: Rate Constants for the Gas-Phase Reactions of 1-Propanethiol and Related Thiols with Atmospheric Oxidants.

Reactant	Product	Yield (%)	Conditions	Reference/Method
Dipropyl Thiosulfinate + OH	Propanesulfinic acid ($\text{CH}_3\text{CH}_2\text{CH}_2\text{SO}_2\text{H}$)	Major Product	Theoretical Study	[10]
Propanethial ($\text{CH}_3\text{CH}_2\text{CHO}$)	Major Product	Theoretical Study	[10]	
Sulfur Dioxide (SO_2)	Major Product	Theoretical Study	[10]	
Methanethiol + NO_3	Methanesulfonic acid ($\text{CH}_3\text{SO}_3\text{H}$)	Most Abundant	Experimental (FT-IR)	[8]
Sulfur Dioxide (SO_2)	Identified	Experimental (FT-IR)	[8]	
Formaldehyde (CH_2O)	Identified	Experimental (FT-IR)	[8]	

Table 2: Products and Yields from the Oxidation of Sulfur-Containing Compounds.

Experimental Protocols

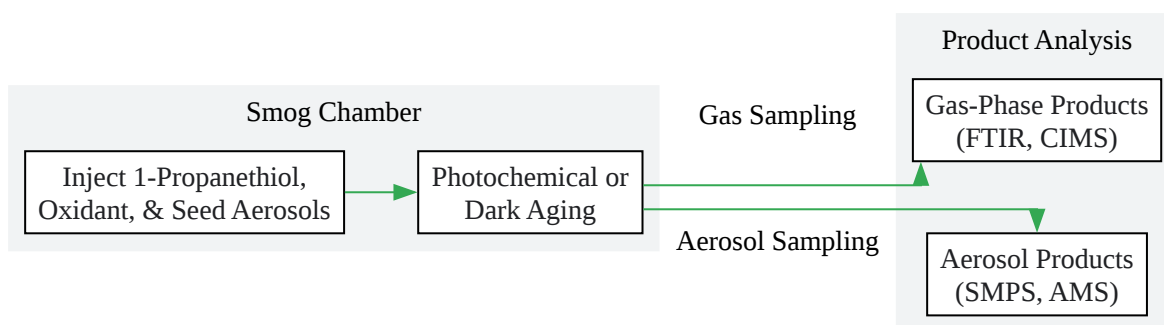
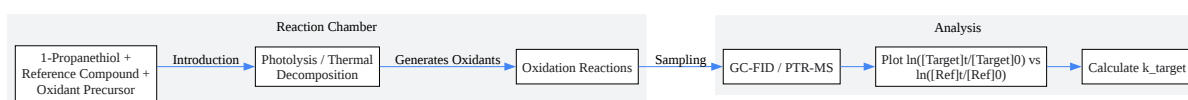
The determination of rate constants and product yields for gas-phase atmospheric reactions requires specialized experimental techniques.

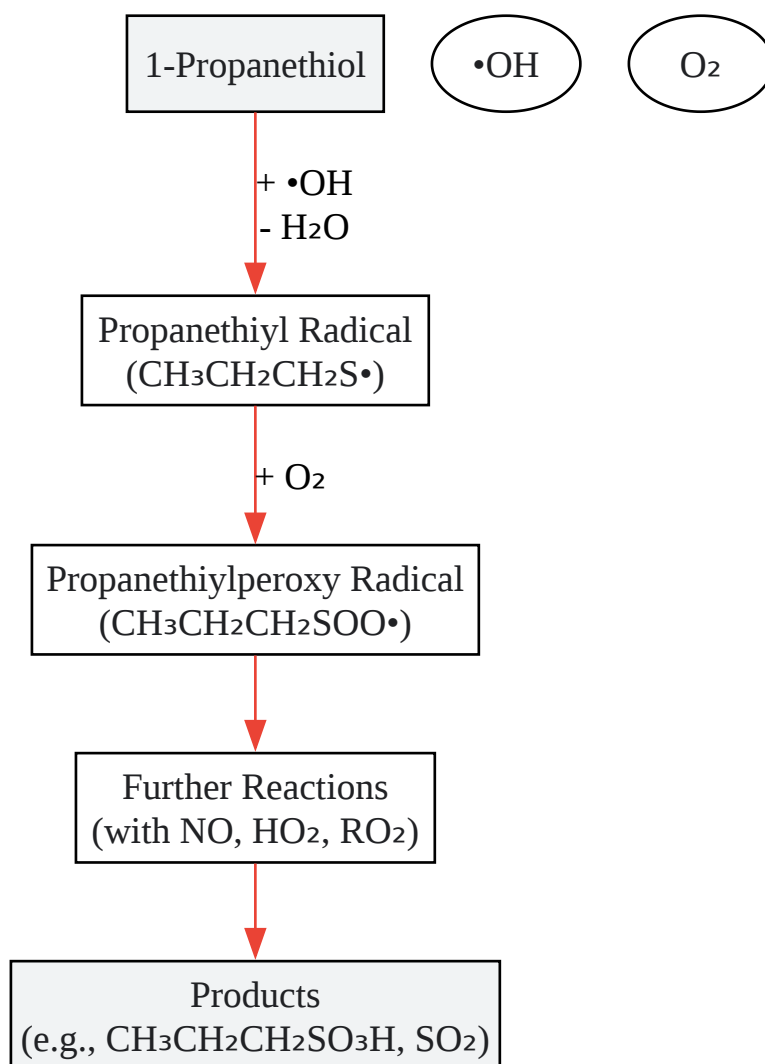
Determination of Reaction Rate Constants: The Relative Rate Method

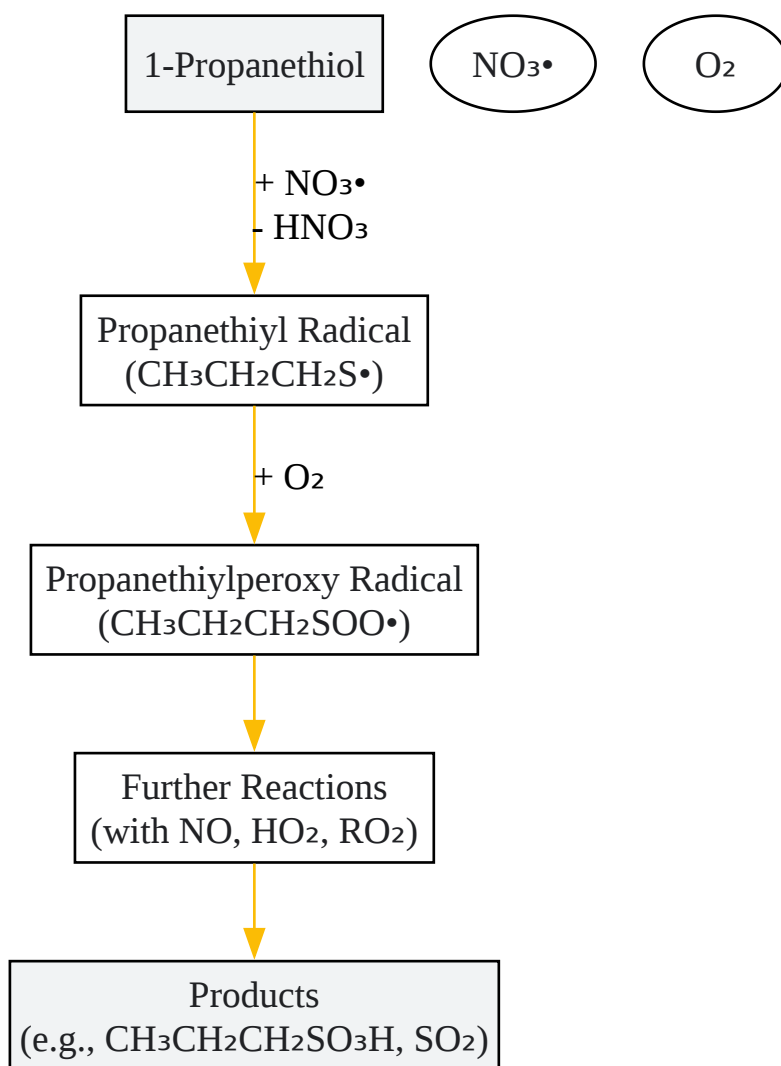
The relative rate method is a widely used technique to determine the rate constant of a reaction of interest by comparing its rate to that of a reference reaction with a well-known rate constant.

Experimental Workflow:

- **Reactant Preparation:** A mixture of the target compound (**1-propanethiol**), a reference compound (e.g., a well-characterized alkane or aromatic compound), and an oxidant precursor (e.g., methyl nitrite for OH radical generation) is prepared in a reaction chamber (e.g., a Teflon bag or glass reactor).
- **Reaction Initiation:** The oxidant is generated in situ. For OH radicals, this is often achieved by photolysis of a precursor like methyl nitrite (CH_3ONO) or hydrogen peroxide (H_2O_2) using UV lamps. For NO_3 radicals, thermal decomposition of N_2O_5 is a common source.
- **Concentration Monitoring:** The concentrations of the target and reference compounds are monitored over time using techniques such as Gas Chromatography with Flame Ionization Detection (GC-FID) or Proton Transfer Reaction Mass Spectrometry (PTR-MS).
- **Data Analysis:** The relative loss of the target and reference compounds is plotted. The slope of this plot, multiplied by the known rate constant of the reference reaction, gives the rate constant for the reaction of interest.







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